[6-(Trifluoromethyl)pyridin-3-yl]-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone
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Overview
Description
[6-(Trifluoromethyl)pyridin-3-yl]-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, a carbonyl group, and a piperazine ring substituted with a trimethoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(Trifluoromethyl)pyridin-3-yl]-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone typically involves multiple steps, including the formation of the trifluoromethylpyridine core, the introduction of the carbonyl group, and the attachment of the piperazine and trimethoxyphenylmethyl groups. Common synthetic routes may include:
Carbonylation: The carbonyl group can be introduced via reactions with carbon monoxide or carbonyl-containing reagents under specific conditions.
Piperazine and Trimethoxyphenylmethyl Attachment: The final steps involve the coupling of piperazine and trimethoxyphenylmethyl groups through nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
[6-(Trifluoromethyl)pyridin-3-yl]-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
[6-(Trifluoromethyl)pyridin-3-yl]-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of agrochemicals, materials science, and other industrial applications.
Mechanism of Action
The mechanism of action of [6-(Trifluoromethyl)pyridin-3-yl]-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes more effectively . The piperazine ring may contribute to the compound’s binding affinity to certain receptors or enzymes, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyridine: A simpler analog with a trifluoromethyl group attached to a pyridine ring.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains both a fluorine and a trifluoromethyl group on the pyridine ring.
4-(Difluoromethyl)pyridine: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
[6-(Trifluoromethyl)pyridin-3-yl]-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the piperazine and trimethoxyphenylmethyl groups contribute to its potential biological activities .
Properties
Molecular Formula |
C21H24F3N3O4 |
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Molecular Weight |
439.4 g/mol |
IUPAC Name |
[6-(trifluoromethyl)pyridin-3-yl]-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H24F3N3O4/c1-29-16-6-4-15(18(30-2)19(16)31-3)13-26-8-10-27(11-9-26)20(28)14-5-7-17(25-12-14)21(22,23)24/h4-7,12H,8-11,13H2,1-3H3 |
InChI Key |
PSRIJZVYKDCRFQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)C3=CN=C(C=C3)C(F)(F)F)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)C3=CN=C(C=C3)C(F)(F)F)OC)OC |
Origin of Product |
United States |
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